molecular formula C6H10N2 B1332910 1-Aminocyclopentanecarbonitrile CAS No. 49830-37-7

1-Aminocyclopentanecarbonitrile

Cat. No. B1332910
CAS RN: 49830-37-7
M. Wt: 110.16 g/mol
InChI Key: KFPMRYNOEZCHDP-UHFFFAOYSA-N
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Description

1-Aminocyclopentanecarbonitrile is a chemical compound with the CAS Number: 49830-37-7 and a linear formula of C6H10N2 . It has a molecular weight of 110.16 .


Molecular Structure Analysis

The InChI code for 1-Aminocyclopentanecarbonitrile is 1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 . This indicates that the molecule consists of a cyclopentane ring with an amino group and a carbonitrile group attached.

Scientific Research Applications

Synthesis of Analogous Compounds

  • 1-Aminocyclopentanecarbonitrile has been used in synthesizing structural analogs of natural amino acids, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, which resembles serine and threonine and has features found in antitumor agents like cycloleucine (Huddle & Skinner, 1971).

Effects on Cellular Respiration and Metabolism

  • Studies have examined its effects on cellular respiration and amino acid metabolism, indicating that 1-aminocyclopentanecarboxylic acid does not significantly alter cellular respiration or react with decarboxylases, transaminases, and amino acid oxidases (Berlinguet et al., 1962).

Enzymatic Synthesis Inhibition

  • It acts as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, with the inhibition being dependent on ring size and substituents. This property has implications for designing enzyme inhibitors (Coulter et al., 1974).

Diastereoisomeric Forms

  • The compound has been utilized in the synthesis and characterization of diastereoisomers, contributing to understanding the stereochemistry and biological activity of such compounds (Gaitanopoulos et al., 1976).

Potential Drug Delivery Applications

  • A derivative, Quillaja Saponin (DS-1), was explored as a potential permeation enhancer for mucosal delivery of antibiotics, suggesting possible pharmaceutical applications (Recchia et al., 1995).

Role in Plant Physiology

  • 1-Aminocyclopropane 1-carboxylic acid, a related compound, is a direct precursor of ethylene in plants and plays a significant role in plant development and pathogen virulence (Polko & Kieber, 2019).

Heterocyclic Chemistry

  • 1-Aminocyclopentanecarbonitrile has been used in creating new materials like liquid crystals and dyes, as part of studies in cyclopentathiadiazines and related compounds (Gómez et al., 2005).

Distribution in Biological Systems

  • Autoradiographic studies have shown that 1-aminocyclopentane C14-carboxylic acid is selectively concentrated by certain tissues in normal and cancerous mice, suggesting its potential use in cancer detection (Berlinguet et al., 1962).

Safety And Hazards

The safety data sheet for 1-Aminocyclopentanecarbonitrile indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-aminocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMRYNOEZCHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366549
Record name 1-aminocyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclopentanecarbonitrile

CAS RN

49830-37-7
Record name 1-Aminocyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49830-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-aminocyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
QB Song, YH Hu, TH Shen, ZM Jin - Acta Crystallographica Section …, 2004 - scripts.iucr.org
… 1-Aminocyclopentanecarbonitrile oxalate (10.0 g) was treated with concentrated sulfuric acid (15.0 ml) for 60 min with stirring. The evolution of a gas was observed and the temperature …
Number of citations: 3 scripts.iucr.org
KVV Prasada Rao, R Dandala, VK Handa… - Synthetic …, 2007 - Taylor & Francis
… In the present method, compound 3 was prepared from 1‐aminocyclopentanecarbonitrile 2, which on selective hydrolysis with hydrochloric acid gives acid 4 in about 90% yield with …
Number of citations: 6 www.tandfonline.com
SS Bharate - Journal of Medicinal Chemistry, 2021 - ACS Publications
A product recall is the outcome of a careful pharmacovigilance; and it is an integral part of drug regulation. Among various reasons for product recall, the detection of unacceptable …
Number of citations: 74 pubs.acs.org
YV Popov, VM Mokhov, NA Tankabekyan - Russian Journal of Organic …, 2014 - Springer
α-Amino nitriles containing a primary amino group undergo transamination with aliphatic and aromatic amines under mild conditions with high yields. A probable reaction mechanism …
Number of citations: 3 link.springer.com
R Martínez Alvarez, A Sánchez Vázquez… - Journal of physical …, 1996 - Wiley Online Library
The diazotization of N‐silylated N‐methyl‐ and N‐phenylcyclopentenylamines affords products derived from intermediate methyl‐ and phenyldiazonium ions. However, when this …
Number of citations: 3 onlinelibrary.wiley.com
ME Jung, S Ouk, D Yoo, CL Sawyers… - Journal of medicinal …, 2010 - ACS Publications
A structure−activity relationship study was carried out on a series of thiohydantoins and their analogues 14 which led to the discovery of 92 (MDV3100) as the clinical candidate for the …
Number of citations: 336 pubs.acs.org

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